Chloroxylenol (Standard)

描述

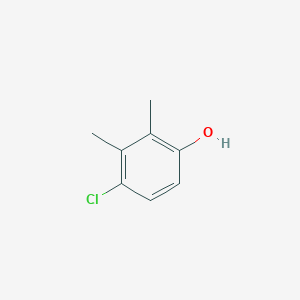

Structure

3D Structure

属性

IUPAC Name |

4-chloro-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLLIBGSJNGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54983-54-9 (hydrochloride salt), 58962-45-1 (potassium salt) | |

| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0032316 | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Crystals from benzene; [HSDB] | |

| Record name | Phenol, 4-chloro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

At 15 °C in petroleum ether, benzene, acetone, toluene, chloroform, isopropanol solubility of 0.5, 6.0, 58.0, 7.0, 6.2, 38.0 g/100mL, respectively. At 25 °C in isopropanol, 1 M NaOH and glycerine solubility of 50.0, 8.8 and 1.5, respectively., Soluble in ethanol, ether. Slightly soluble in benzene and pet ether., Soluble 1 part of 95% alcohol, ether, benzene, terpenes fixed oils, solutions of alkali and hydroxides, In water, 2.5X10+2 mg/L at 20 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.89 g/ml at 20 °C | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0018 [mmHg] | |

| Record name | 4-Chloro-3,5-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from benzene | |

CAS No. |

88-04-0 | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloroxylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chloroxylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F32U78V2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112-116 degrees Celsius, 115.5 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chloroxylenol Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Chloroxylenol reference standard, a critical component in the quality control and analytical testing of pharmaceutical and antiseptic products. This document details the pharmacopeial specifications, analytical methodologies, and mechanisms of action associated with Chloroxylenol, presented for the use of researchers, scientists, and drug development professionals.

Introduction to Chloroxylenol Reference Standard

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a potent antiseptic and disinfectant agent widely used in antibacterial soaps, wound-cleansing applications, and household disinfectants.[1][2] A Chloroxylenol reference standard is a highly purified chemical substance of known identity and purity, intended for use in official quality control tests and assays as specified in pharmacopeial monographs, such as those from the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP).[3][4] Its primary purpose is to serve as a basis for comparison for determining the strength, quality, purity, and identity of a Chloroxylenol drug substance or drug product.

The use of a reference standard ensures the accuracy and reliability of analytical results, which is fundamental for regulatory compliance and ensuring the safety and efficacy of the final product. According to the USP, Chloroxylenol must contain not less than 98.5% of C₈H₉ClO.[5][6][7]

Physicochemical Properties and Specifications

The fundamental properties of Chloroxylenol are summarized below. These specifications are critical for its proper identification and handling in a laboratory setting.

| Property | Value | References |

| Chemical Name | 4-Chloro-3,5-dimethylphenol | |

| Synonyms | p-Chloro-m-xylenol, PCMX | [2] |

| CAS Number | 88-04-0 | [3] |

| Molecular Formula | C₈H₉ClO | [5] |

| Molecular Weight | 156.61 g/mol | [3] |

| Melting Point | 114-116 °C | [3] |

| Appearance | Crystalline powder |

Pharmacopeial Standards and Impurity Limits

Pharmacopeias provide detailed monographs that outline the required quality standards for active pharmaceutical ingredients. The table below summarizes key specifications for Chloroxylenol according to the United States Pharmacopeia (USP).

| Parameter | Specification Limit | References |

| Assay (Purity) | Not less than 98.5% of C₈H₉ClO | [6][8] |

| Water Content | Not more than 0.5% | [5][9] |

| Residue on Ignition | Not more than 0.1% | [5][8][9] |

| Iron | Not more than 0.01% | [9] |

| Organic Impurities | ||

| 3,5-Dimethylphenol | Not more than 0.2% | [10] |

| Total Impurities | Not more than 1.5% | [10] |

Analytical Methodologies and Experimental Protocols

Accurate quantification and identification of Chloroxylenol require precise analytical methods. The protocols detailed below are based on USP monograph guidelines.[1][8]

This method is used to determine the purity of Chloroxylenol.

A. Solutions Preparation:

-

Internal Standard Solution: Prepare a solution of 4 mg/mL of USP Parachlorophenol RS in toluene.[8]

-

Standard Solution: Accurately weigh about 10 mg of USP Chloroxylenol RS into a 10.0-mL volumetric flask. Add 2.0 mL of the Internal Standard Solution and dilute with toluene to volume to obtain a concentration of about 1 mg/mL.[8]

-

Sample Solution: Prepare in the same manner as the Standard Solution, using 10 mg of the Chloroxylenol sample.[8]

B. Chromatographic System:

-

Mode: Gas Chromatography (GC)[8]

-

Detector: Flame Ionization (FID)[8]

-

Column: 0.32-mm × 30-m fused-silica column coated with a 0.50-µm film of G42 phase.[8]

-

Carrier Gas: Helium[8]

-

Flow Rate: 2.4 mL/min[8]

-

Injection Volume: 2 µL[8]

-

Split Ratio: 25:1[8]

-

Temperatures:

C. System Suitability:

-

Resolution: Not less than 5.0 between the parachlorophenol and chloroxylenol peaks.[8]

-

Tailing Factor: Not more than 1.5 for the chloroxylenol peak.[8]

-

Relative Standard Deviation (RSD): Not more than 1.5% for replicate injections.[8]

D. Analysis:

-

Inject the Standard and Sample solutions into the chromatograph.

-

Calculate the percentage of C₈H₉ClO in the portion of Chloroxylenol taken using the formula: Result = (Ru/Rs) × (Cs/Cu) × 100[8]

-

Ru = Peak area ratio of chloroxylenol to parachlorophenol from the Sample solution.[10]

-

Rs = Peak area ratio of chloroxylenol to parachlorophenol from the Standard solution.[10]

-

Cs = Concentration of USP Chloroxylenol RS in the Standard solution (mg/mL).[10]

-

Cu = Concentration of Chloroxylenol in the Sample solution (mg/mL).[10]

-

References

- 1. polymersolutions.com [polymersolutions.com]

- 2. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Chloroxylenol USP Reference Standard CAS 88-04-0 Sigma-Aldrich [sigmaaldrich.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. Chloroxylenol [doi.usp.org]

- 7. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]

- 8. Chloroxylenol - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 9. Chloroxylenol [drugfuture.com]

- 10. trungtamthuoc.com [trungtamthuoc.com]

An In-depth Technical Guide to Chloroxylenol (CAS 88-04-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloroxylenol (CAS 88-04-0), a widely used antiseptic and disinfectant. This document details its physicochemical properties, mechanism of action, synthesis, antimicrobial efficacy, and toxicological profile. Detailed experimental protocols for its synthesis, antimicrobial susceptibility testing, and cytotoxicity assessment are also provided to support further research and development.

Physicochemical Properties

Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a halogenated phenol.[1][2] It presents as a white to off-white crystalline powder with a characteristic phenolic odor.[1][3]

| Property | Value | References |

| CAS Number | 88-04-0 | [2][4] |

| Molecular Formula | C₈H₉ClO | [4][5] |

| Molecular Weight | 156.61 g/mol | [4][5] |

| Melting Point | 115 °C | [5][6] |

| Boiling Point | 246 °C | [5][6] |

| Water Solubility | 300 mg/L (at 20 °C) | [5][6] |

| Solubility | Freely soluble in ethanol, ether, terpenes, and fixed oils. Soluble in benzene, toluene, glycerin, chloroform, acetone, and isopropanol. Dissolves in solutions of alkali hydroxides. | [1][5][7] |

| pKa | 9.76 | [5][6] |

| Log P (Octanol/Water) | 2.8 - 3.377 | [5][6] |

Mechanism of Action

The primary antimicrobial action of chloroxylenol is the disruption of microbial cell walls and the inactivation of cellular enzymes.[5] As a phenolic antiseptic, the hydroxyl (-OH) group on the chloroxylenol molecule is believed to bind to proteins on the bacterial cell membrane, disrupting its integrity and causing the leakage of intracellular contents.[2]

Recent studies have also elucidated a more specific molecular mechanism. In the context of colorectal cancer cells, chloroxylenol has been shown to inhibit the Wnt/β-catenin signaling pathway. It achieves this by reducing the nuclear translocation of β-catenin and disrupting the β-catenin/T-cell factor 4 complex. This leads to the downregulation of Wnt target genes such as Axin2, Survivin, and Leucine-rich G protein-coupled receptor-5.[8] While this has been demonstrated in cancer cells, it provides insight into potential specific molecular targets that may also be relevant to its antimicrobial activity.

Synthesis

Chloroxylenol is commercially synthesized through the chlorination of 3,5-dimethylphenol using agents like chlorine or sulfuryl chloride.[1][9]

Antimicrobial Efficacy

Chloroxylenol exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[10] Its efficacy can be influenced by the formulation and the presence of other substances like EDTA, which can potentiate its activity against certain bacteria.[11]

| Microorganism | MIC (%) | MIC (µg/mL) | References |

| Bacteria | |||

| Pseudomonas aeruginosa | 0.10 | 1000 | [11] |

| Bacillus subtilis | 0.004 | 40 | [11] |

| Staphylococcus aureus | - | 25-50 | [12] |

| Methicillin-resistant S. aureus (MRSA) | - | 12.5-50 | [12] |

| Enterococcus faecalis | - | 25-50 | [12] |

| Fungi | |||

| Aspergillus niger | 0.01 | 100 | [11] |

| Candida albicans | 0.38 to >0.5 | 3800 to >5000 | [11] |

| Trichophyton rubrum | - | 15.63 | [13] |

Toxicological Data

Chloroxylenol has low acute systemic toxicity but can be an irritant to the skin and eyes at high concentrations.[14]

| Test | Species | Route | Value | References |

| LD₅₀ | Rat | Oral | 3830 mg/kg | [2][3][15] |

| LD₅₀ | Mouse | Oral | 1000 mg/kg | [3] |

| LD₅₀ | Rat | Dermal | >2000 mg/kg | [3][15] |

Experimental Protocols

Synthesis of Chloroxylenol

This protocol describes a laboratory-scale synthesis of chloroxylenol from 3,5-dimethylphenol using N-chlorosuccinimide as the chlorinating agent.[16]

Materials:

-

3,5-Dimethylphenol (m-xylenol)

-

N-chlorosuccinimide (NCS)

-

Carbon tetrachloride (solvent)

-

Aluminum trichloride (catalyst)

-

Chloroform (for recrystallization)

-

Activated carbon

-

Reaction kettle with a condenser and stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a reaction kettle, combine 12g of m-xylenol, 13.08g of N-chlorosuccinimide, 100g of carbon tetrachloride, and 0.24g of aluminum trichloride.[16]

-

Heat the mixture to 70-80°C and stir for 60 minutes.[16]

-

After the reaction is complete, cool the solution to room temperature to allow for crystallization.

-

Filter the crude product and wash it with a small amount of cold carbon tetrachloride.

-

Evaporate the majority of the solvent from the filtrate using a rotary evaporator.

-

Allow the concentrated solution to crystallize, then filter and wash the crystals to obtain the crude p-chloro-m-xylenol.

-

Recrystallize the crude product from chloroform, using activated carbon for decolorization.

-

Dry the purified white crystals of chloroxylenol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of chloroxylenol using the broth microdilution method.[17][18][19][20][21]

Materials:

-

Chloroxylenol

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

-

Sterile saline

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a stock solution of chloroxylenol in a suitable solvent (e.g., ethanol or DMSO) and then prepare serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a positive control (broth with inoculum, no chloroxylenol) and a negative control (broth only) on each plate.

-

Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[18]

-

After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of chloroxylenol that completely inhibits visible growth.

Cytotoxicity Assessment: LDH Release Assay

This protocol describes the measurement of cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[22][23][24][25]

Materials:

-

Target cell line

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Chloroxylenol

-

Sterile 96-well tissue culture plates (clear bottom for microscopy, opaque for luminescence/fluorescence if applicable)

-

LDH cytotoxicity detection kit

-

Microplate reader

-

Triton X-100 (for positive control)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Prepare various concentrations of chloroxylenol in serum-free medium.

-

Remove the culture medium from the cells and replace it with 100 µL of the chloroxylenol solutions. Include untreated cells as a negative control and cells treated with 2% Triton X-100 as a positive control (maximum LDH release).[23]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, centrifuge the plate at 250 x g for 10 minutes.[22]

-

Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

-

Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

References

- 1. atamankimya.com [atamankimya.com]

- 2. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumrx.com [spectrumrx.com]

- 4. Chloroxylenol (CAS 88-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 4-Chloro-3,5-dimethylphenol, 98+% | Fisher Scientific [fishersci.ca]

- 8. Antimicrobial agent chloroxylenol targets β‑catenin‑mediated Wnt signaling and exerts anticancer activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 12. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmacopoeia.com [pharmacopoeia.com]

- 16. CN103214350A - Preparation method of chloroxylenol - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

The Antibacterial Action of Chloroxylenol: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Chloroxylenol (para-chloro-meta-xylenol or PCMX) is a halogenated phenolic compound widely utilized as a broad-spectrum antimicrobial agent in disinfectants, antiseptics, and preservatives. Its efficacy against a range of microorganisms, particularly Gram-positive bacteria, has cemented its place in both clinical and household settings.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning chloroxylenol's bactericidal and bacteriostatic activities, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: A Multi-Pronged Attack

The primary antibacterial action of chloroxylenol is not attributed to a single, specific target but rather to a multi-faceted disruption of essential cellular structures and functions. The core mechanisms can be summarized as follows:

-

Disruption of the Bacterial Cell Membrane: The lipophilic nature of chloroxylenol allows it to readily incorporate into the bacterial cell membrane.[1] This integration leads to a decrease in membrane fluidity, causing lipid condensation and an altered lipid order.[1][4] The resulting destabilization of the membrane disrupts its integrity and vital functions, such as transport and signaling, ultimately leading to increased permeability and the leakage of essential intracellular components like ions, proteins, and nucleic acids.[1][3][5] This disruption of the cell membrane potential is a key factor in its bactericidal effect.[6]

-

Protein Denaturation and Enzyme Inhibition: Chloroxylenol interacts with bacterial proteins, leading to their denaturation.[5][7] The hydroxyl group of the chloroxylenol molecule is believed to bind to proteins on the cell membrane and within the cytoplasm, altering their conformation and rendering them non-functional.[8][9] This includes the inhibition of essential enzymes required for various metabolic processes, further compromising the bacterium's ability to survive.[2][10]

-

Coagulation of Cellular Contents: At higher concentrations, the disruptive effects of chloroxylenol are more pronounced. It can cause the coagulation of proteins and nucleic acids within the bacterial cell, leading to a rapid cessation of all cellular functions and swift cell death.[9][11]

The greater efficacy of chloroxylenol against Gram-positive bacteria is likely due to the structural differences in the cell envelope. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, can present a more formidable barrier to the penetration of chloroxylenol compared to the more exposed peptidoglycan layer of Gram-positive bacteria.[1][9][10]

Quantitative Data on Antibacterial Efficacy

The following tables summarize the available quantitative data on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of chloroxylenol against various bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Chloroxylenol against Planktonic Bacteria

| Bacterial Species | MIC (mg/L) | Reference |

| Pseudomonas aeruginosa | 1000 | [12] |

| Bacillus subtilis | 40 | [12] |

| Staphylococcus aureus | 100 (ppm) | [12] |

| Resident & Transient Hand Bacteria | 12.5 - 200 | [13] |

| Soil Bacteria (e.g., Pseudomonas putida, Bacillus subtilis) | 62.5 - 250 | [14] |

Table 2: Minimum Bactericidal Concentration (MBC) of Chloroxylenol against Planktonic Bacteria

| Bacterial Species | MBC (mg/L) | Reference |

| Resident & Transient Hand Bacteria | 100 - 400 | [13] |

Visualizing the Mechanism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of chloroxylenol against bacteria.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Effect of Triclosan and Chloroxylenol on Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chloroxylenol | Influenza Virus | Antibiotic | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. How does chloroxylenol work on gram - negative bacteria? - Blog [sinoshiny.com]

- 11. europeanreview.org [europeanreview.org]

- 12. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 13. Comparative susceptibility of resident and transient hand bacteria to para-chloro-meta-xylenol and triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Chloroxylenol: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a broad-spectrum antimicrobial agent widely utilized as an antiseptic, disinfectant, and preservative in a variety of clinical, industrial, and household settings.[1][2][3] Its efficacy against a range of microorganisms, coupled with a long history of use, makes it a subject of ongoing interest for researchers and professionals in drug development and infection control. This technical guide provides an in-depth overview of the antimicrobial spectrum of activity of chloroxylenol, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and relevant experimental workflows.

Antimicrobial Spectrum of Activity

Chloroxylenol exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against Gram-positive and Gram-negative bacteria, fungi, and various viruses.[2][3][4] Its primary mechanism of action involves the disruption of microbial cell membranes and the denaturation of intracellular proteins and enzymes.[5][6]

Bactericidal and Bacteriostatic Activity

Chloroxylenol is particularly effective against Gram-positive bacteria.[6] Its activity against Gram-negative bacteria can be variable and is sometimes enhanced by the addition of chelating agents like ethylenediaminetetraacetic acid (EDTA).[7] The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of chloroxylenol against a range of bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Chloroxylenol against Bacteria

| Bacterial Species | Strain | MIC (mg/L) | Reference |

| Staphylococcus aureus | - | 12.5 - 200 | [8] |

| Staphylococcus epidermidis | - | - | [9] |

| Bacillus subtilis | - | 40 | [7] |

| Streptococcus faecalis | - | 500 | [7] |

| Pseudomonas aeruginosa | - | 1000 | [7] |

| Pseudomonas sp. | Industrial Strains | 200 - >1000 | [10] |

| Escherichia coli | - | 125 | [7] |

| Proteus vulgaris | - | 500 | [7] |

| Corynebacterium paradiphtheriae | - | 125 | [7] |

| Pseudomonas putida | - | 62.5 - 250 | [10] |

| Pseudomonas moorei | - | 62.5 - 250 | [10] |

| Sphingomonas mali | - | 62.5 - 250 | [10] |

| Bacillus subtilis | - | 62.5 - 250 | [10] |

Table 2: Minimum Bactericidal Concentration (MBC) of Chloroxylenol against Bacteria

| Bacterial Species | Strain | MBC (mg/L) | Reference |

| Staphylococcus aureus | - | 100 - 400 | [8] |

| Resident Hand Bacteria | - | 100 - 400 | [8] |

| Transient Hand Bacteria | - | 100 - 400 | [8] |

Fungicidal and Fungistatic Activity

Chloroxylenol also demonstrates activity against various fungal species, including yeasts and molds.

Table 3: Antifungal Activity of Chloroxylenol

| Fungal Species | Activity | Concentration/Value | Reference |

| Aspergillus niger | MIC | 100 mg/L | [7] |

| Candida albicans | MIC | 3800 - >5000 mg/L | [7] |

| Sclerotium rolfsii | EC50 | 1347.74 µL/L (10% solution) | [11] |

| Various Fungi | Effective Disinfection | - | [12][13] |

Virucidal Activity

Chloroxylenol has been shown to be effective against a variety of enveloped viruses. Its efficacy against non-enveloped viruses is less pronounced.[14]

Table 4: Virucidal Activity of Chloroxylenol

| Virus | Type | Activity | Reference |

| SARS-CoV-2 | Enveloped | Effective | [2] |

| Orthopoxviruses | Enveloped | Effective | [2] |

| Herpes Simplex Virus Type 1 (HSV-1) | Enveloped | Effective | [14] |

| Human Immunodeficiency Virus Type 1 (HIV-1) | Enveloped | Effective | [14] |

| Human Coronavirus | Enveloped | Ineffective | [14] |

| Non-enveloped viruses | - | Generally Ineffective | [14] |

Mechanism of Action

The primary antimicrobial mechanism of chloroxylenol is the disruption of the microbial cell envelope, leading to a loss of structural integrity and function. This is followed by the denaturation of essential intracellular proteins and enzymes.[5][6]

dot

Caption: Mechanism of action of chloroxylenol against microbial cells.

Molecular dynamics simulations have shown that chloroxylenol induces a phase transition in bacterial membranes from a liquid-crystalline to a liquid-ordered phase, thereby decreasing membrane fluidity.[5][15] At high concentrations, it can also promote the interdigitation of lipid chains.[5][15] This disruption of the membrane's structure and function is a key factor in its biocidal activity.[5][15]

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in this guide. For specific parameters, it is essential to consult the original research articles.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standardized methods for determining MIC are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18][19][20][21]

1. Broth Microdilution Method (based on CLSI M07) [16][18][22][23][24]

-

Preparation of Antimicrobial Agent: A stock solution of chloroxylenol is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate are inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

-

Interpretation: The MIC is determined as the lowest concentration of chloroxylenol at which there is no visible growth (turbidity) in the well.

dot

Caption: General workflow for broth microdilution MIC determination.

2. Agar Dilution Method

-

Preparation of Plates: A series of agar plates containing twofold dilutions of chloroxylenol are prepared.

-

Inoculum Preparation: A standardized microbial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions.

-

Interpretation: The MIC is the lowest concentration of chloroxylenol that completely inhibits the growth of the microorganism on the agar surface.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Exposure: Chloroxylenol is added to the microbial suspension at a predetermined concentration (often a multiple of the MIC). A control tube without the antimicrobial agent is also included.

-

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from the test and control suspensions.

-

Quantification: The number of viable microorganisms in each aliquot is determined by performing serial dilutions and plating on appropriate agar medium. The resulting colonies are counted after incubation.

-

Analysis: The log10 reduction in CFU/mL at each time point is calculated and plotted against time to generate a time-kill curve.

Conclusion

Chloroxylenol remains a relevant and effective broad-spectrum antimicrobial agent. Its primary mechanism of action, centered on the disruption of microbial cell membranes and protein denaturation, contributes to its efficacy against a wide range of bacteria, fungi, and enveloped viruses. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this important antimicrobial compound. Further research into the specific molecular interactions and potential for resistance development will continue to refine our understanding and optimize the use of chloroxylenol in various applications.

References

- 1. microbiologics.com [microbiologics.com]

- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 3. Chloroxylenol | Influenza Virus | Antibiotic | TargetMol [targetmol.com]

- 4. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 8. Comparative susceptibility of resident and transient hand bacteria to para-chloro-meta-xylenol and triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the Fungicidal Effect of Some Commercial Disinfectant and Sterilizer Agents Formulated as Soluble Liquid against Sclerotium rolfsii Infected Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Triclosan and Chloroxylenol on Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. testinglab.com [testinglab.com]

- 17. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. EUCAST: Guidance Documents [eucast.org]

- 20. intertekinform.com [intertekinform.com]

- 21. dokumen.pub [dokumen.pub]

- 22. youtube.com [youtube.com]

- 23. rr-asia.woah.org [rr-asia.woah.org]

- 24. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

Synthesis of 4-chloro-3,5-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 4-chloro-3,5-dimethylphenol, an important antiseptic and disinfectant.[1][2] The document details various experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Introduction

4-chloro-3,5-dimethylphenol, also known as chloroxylenol or PCMX, is a halogenated phenol widely used for its antimicrobial properties.[2][3] It is a key active ingredient in antiseptic soaps, wound cleansing solutions, and household disinfectants.[3] The synthesis of this compound typically involves the electrophilic chlorination of 3,5-dimethylphenol. This guide explores three primary synthesis methodologies: chlorination using sulfuryl chloride, chlorination with N-chlorosuccinimide, and oxidative chlorination.

Chlorination using Sulfuryl Chloride

A common and established method for the synthesis of 4-chloro-3,5-dimethylphenol involves the direct chlorination of 3,5-dimethylphenol using sulfuryl chloride (SO₂Cl₂).[2][4] This reaction is typically carried out in the presence of a catalyst, such as aluminum chloride or iron(III) chloride, to facilitate the electrophilic aromatic substitution.[3][5]

Experimental Protocol

A general procedure for this synthesis involves the slow addition of sulfuryl chloride to a solution of 3,5-dimethylphenol in a suitable solvent, such as dichloromethane or tetrachloroethylene.[3][5] The reaction temperature is controlled, often starting at a lower temperature during the addition of sulfuryl chloride and then warming to complete the reaction.[2][5] Following the reaction, the mixture is typically washed, and the product is isolated by crystallization and can be further purified by recrystallization.[2]

A specific protocol involves dissolving 3,5-dimethylphenol in tetrachloroethylene with benzyl thiophenol and aluminum chloride as co-catalysts. Sulfuryl chloride is then added in two stages at different temperatures. After the reaction, the mixture is washed with water, and the product is crystallized, centrifuged, and dried.[5]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,5-dimethylphenol | [5] |

| Chlorinating Agent | Sulfuryl Chloride | [5] |

| Catalyst | Aluminum Chloride, Benzyl Thiophenol | [5] |

| Solvent | Tetrachloroethylene | [5] |

| Reaction Temperature | 30-45°C (initial), 50-65°C (final) | [5] |

| Reaction Time | 4-6 hours (low temp), 1-2 hours (high temp) | [5] |

| Molar Yield | 82.6% - 85.8% | [5] |

| Product Purity | 98.58% - 99.01% | [5] |

Synthesis Workflow

Caption: Synthesis of 4-chloro-3,5-dimethylphenol via sulfuryl chloride chlorination.

Chlorination using N-Chlorosuccinimide

An alternative approach to the synthesis of 4-chloro-3,5-dimethylphenol employs N-chlorosuccinimide (NCS) as the chlorinating agent. This method is often preferred for its milder reaction conditions and improved safety profile, as it avoids the use of corrosive reagents like sulfuryl chloride or chlorine gas.[6] The reaction is typically catalyzed by a Lewis acid.[6][7]

Experimental Protocol

In a typical procedure, 3,5-dimethylphenol, N-chlorosuccinimide, a catalyst (such as aluminum chloride, iron(III) chloride, or zinc chloride), and a solvent (carbon tetrachloride) are combined in a reaction vessel.[6][7] The mixture is heated for a specific duration. After the reaction is complete, the solution is cooled to induce crystallization. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like chloroform, followed by decolorization with activated carbon and drying.[6][7]

Quantitative Data

| Parameter | Example 1 | Example 2 | Example 3 | Reference |

| Starting Material (g) | 12 | 12 | 12 | [7] |

| Chlorinating Agent (g) | 13.08 | 14.4 | 15.3 | [7] |

| Catalyst | AlCl₃ (0.24g) | FeCl₃ (0.36g) | ZnCl₂ (0.48g) | [7] |

| Solvent (g) | 100 | 120 | 140 | [7] |

| Reaction Temperature (°C) | 70-80 | 70-80 | 70-80 | [7] |

| Reaction Time (min) | 60 | 70 | 80 | [7] |

| Yield (%) | 64 | 69 | 78 | [7] |

Synthesis Workflow

References

- 1. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 2. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. CN104326881A - Preparation method of 3,5-dimethyl-4-chlorophenol - Google Patents [patents.google.com]

- 6. CN103214350B - Preparation method of chloroxylenol - Google Patents [patents.google.com]

- 7. Preparation method of chloroxylenol - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Solubility of Chloroxylenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chloroxylenol (also known as para-chloro-meta-xylenol or PCMX) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and chemical analysis.

Introduction to Chloroxylenol

Chloroxylenol is a potent antiseptic and disinfectant agent widely used for skin disinfection, surgical instrument sterilization, and as a preservative in various topical and cosmetic formulations. Its efficacy is often dependent on its concentration in solution, making a thorough understanding of its solubility characteristics in different solvent systems a critical factor in formulation development and application.

Quantitative Solubility Data

The solubility of chloroxylenol varies significantly across different classes of organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for formulation scientists.

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) |

| Alcohols | Isopropanol | 15 | 38.0[1] |

| Isopropanol | 25 | 50.0[1] | |

| Ethanol | Not Specified | 29.0 (equivalent to 29 mg/mL)[2] | |

| Ketones | Acetone | 15 | 58.0[1] |

| Aromatic Hydrocarbons | Toluene | 15 | 7.0[1] |

| Benzene | 15 | 6.0[1] | |

| Halogenated Hydrocarbons | Chloroform | 15 | 6.2[1] |

| Aliphatic Hydrocarbons | Petroleum Ether | 15 | 0.5[1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 10.0 (equivalent to ≥ 100 mg/mL)[3] |

| Ethers | Diethyl Ether | Not Specified | Soluble[1] |

| Glycols | Polyethylene Glycol | Not Specified | Freely Soluble[4][5] |

Note: The term "soluble" indicates that a significant amount of solute dissolves, but the precise quantitative value was not provided in the cited literature. "Freely soluble" suggests a high degree of solubility. For ethanol and DMSO, while quantitative data is available, the corresponding temperature was not specified in the source material.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical and chemical research. The "gold standard" for determining thermodynamic solubility is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a period of time, followed by the quantification of the dissolved solute in the saturated solution.

Detailed Methodology: Shake-Flask Method Coupled with HPLC Analysis

This protocol outlines the determination of chloroxylenol solubility in an organic solvent using the shake-flask method, with subsequent concentration analysis by High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

-

Chloroxylenol (high purity)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks

-

Stoppered glass flasks or vials

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Analytical balance

2. Preparation of Saturated Solution: a. Add an excess amount of chloroxylenol to a stoppered glass flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.[6] b. Tightly seal the flask to prevent solvent evaporation. c. Place the flask in an orbital shaker with a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). d. Shake the flask for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[7]

3. Sample Collection and Preparation: a. After the equilibration period, cease shaking and allow the suspension to settle for a predetermined time. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high results. d. Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

4. HPLC Analysis: a. Mobile Phase Preparation: Prepare a suitable mobile phase for the analysis of chloroxylenol. A common mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v).[8] b. Calibration Curve: Prepare a series of standard solutions of chloroxylenol of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. c. Sample Analysis: Inject the diluted sample into the HPLC system. d. Quantification: Determine the concentration of chloroxylenol in the diluted sample by comparing its peak area to the calibration curve. e. Solubility Calculation: Calculate the solubility of chloroxylenol in the original organic solvent, taking into account the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of chloroxylenol solubility.

Caption: A flowchart of the shake-flask solubility determination method.

Logical Relationship of Solubility Factors

The solubility of a compound like chloroxylenol is governed by a set of physicochemical principles. The following diagram illustrates the key relationships.

References

- 1. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroxylenol | Influenza Virus | Antibiotic | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ulprospector.com [ulprospector.com]

- 5. zanchenglife.com [zanchenglife.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Parachlorometaxylenol (PCMX)

For Researchers, Scientists, and Drug Development Professionals

Parachlorometaxylenol (PCMX), also known as chloroxylenol, is a potent antiseptic and disinfectant widely utilized in pharmaceutical, cosmetic, and industrial applications. Its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses makes it a crucial ingredient in numerous formulations, including surgical scrubs, antibacterial soaps, and preservatives. This in-depth technical guide provides a detailed overview of the core physical and chemical properties of the PCMX standard, complete with experimental protocols and visual diagrams to support research and development.

Core Physical and Chemical Properties

The fundamental properties of PCMX are summarized in the table below, providing a clear reference for its chemical and physical characteristics.

| Property | Value | Units |

| Molecular Formula | C₈H₉ClO | |

| Molecular Weight | 156.61 | g/mol |

| Appearance | White to off-white crystalline powder | |

| Odor | Characteristic phenolic | |

| Melting Point | 114 - 116 | °C |

| Boiling Point | 246 | °C |

| Solubility in Water (20 °C) | 0.3 | g/L |

| Solubility in Organic Solvents | Freely soluble in ethanol, ether, benzene, terpenes, and fixed oils. Soluble in solutions of alkali hydroxides. | |

| Density | Approximately 1.3 | g/cm³ |

| pKa | 9.7 | |

| Vapor Pressure (25 °C, est.) | 1.8 x 10⁻³ | mm Hg |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of PCMX are outlined below. These protocols are synthesized from established analytical techniques and provide a framework for laboratory evaluation.

Melting Point Determination

The melting point of PCMX can be accurately determined using a capillary melting point apparatus, such as a Mel-Temp instrument.

Procedure:

-

Sample Preparation: A small amount of dry, powdered PCMX is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point (around 110 °C), the heating rate is reduced to approximately 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is recorded as the completion of melting. The melting range for pure PCMX is typically narrow.

Solubility Determination

The solubility of PCMX in various solvents can be determined using the shake-flask method.

Procedure:

-

Sample Preparation: An excess amount of PCMX is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A known volume of the clear, saturated solution is carefully removed and the concentration of dissolved PCMX is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) of PCMX, a weak acid due to its phenolic hydroxyl group, can be determined by potentiometric titration.

Procedure:

-

Sample Preparation: A known concentration of PCMX is dissolved in a suitable solvent mixture, typically water-cosolvent (e.g., water-ethanol) due to its limited water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the PCMX has been neutralized.

Spectroscopic Analysis

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of PCMX is prepared in a suitable solvent (e.g., ethanol). A blank solution containing only the solvent is also prepared.

-

Analysis: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined.

FTIR Spectroscopy:

-

Sample Preparation: A small amount of powdered PCMX is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Analysis: The infrared spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). The characteristic absorption bands corresponding to the functional groups of PCMX (e.g., O-H stretch, C-Cl stretch, aromatic C-H and C=C stretches) are identified.

¹H NMR Spectroscopy:

-

Sample Preparation: PCMX is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to confirm the molecular structure of PCMX.

Mandatory Visualizations

Antimicrobial Mechanism of Action

PCMX exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. This mechanism is a key aspect of its broad-spectrum efficacy.

Caption: Conceptual diagram of the antimicrobial mechanism of action of PCMX.

Experimental Workflow: Antimicrobial Susceptibility Testing (Ditch Plate Method)

The ditch plate method is a straightforward qualitative assay to screen for the antimicrobial activity of substances like PCMX.

Caption: Experimental workflow for the ditch plate method to test antimicrobial activity.

Methodological & Application

Application Notes and Protocols for HPLC Quantitative Analysis of Chloroxylenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative determination of Chloroxylenol (4-chloro-3,5-dimethylphenol) using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are compiled from established pharmacopeial methods and validated research, ensuring reliability and robustness for quality control and research applications.

Introduction

Chloroxylenol is a widely used antiseptic and disinfectant agent found in numerous pharmaceutical and consumer healthcare products. Accurate quantification is crucial to ensure product efficacy and safety. This application note details a validated reversed-phase HPLC (RP-HPLC) method suitable for the determination of Chloroxylenol in bulk drug substances and finished products.

Principle of the Method

The method utilizes reversed-phase chromatography to separate Chloroxylenol from potential impurities and formulation excipients. A C18 stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where Chloroxylenol exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of Chloroxylenol.

Reagents and Materials

-

Chloroxylenol Reference Standard (CRS) (e.g., USP or BP certified)[1][2]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Glacial Acetic Acid or Perchloric Acid (Analytical grade)

-

0.45 µm membrane filters for solvent and sample filtration

Instrumentation

A standard HPLC system equipped with:

-

Isocratic or Gradient Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

Two validated methods are presented below, offering flexibility based on laboratory resources and specific sample matrices.

| Parameter | Method 1 (Adapted from British Pharmacopoeia) | Method 2 (General Purpose RP-HPLC) |

| Column | End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm | C18, 5 µm, 4.6 mm x 150 mm |

| Mobile Phase | Methanol: 0.5% v/v Glacial Acetic Acid in Water (78:22 v/v) | Acetonitrile: 0.1% v/v Perchloric Acid in Water (gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 40 °C | 40 °C |

| Detection Wavelength | 280 nm | 210 nm[3] |

| Injection Volume | 10 µL | 20 µL[3] |

| Run Time | Approximately 15 minutes | Approximately 20 minutes |

Preparation of Solutions

Accurately weigh about 50 mg of Chloroxylenol CRS and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be prepared fresh.

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to obtain concentrations spanning the expected sample concentration range (e.g., 5, 10, 20, 50, 100 µg/mL).

-

For Bulk Drug Substance: Accurately weigh about 50 mg of the Chloroxylenol sample, dissolve in, and dilute to 100 mL with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

-

For Formulations (e.g., Creams, Soaps): Accurately weigh a quantity of the formulation equivalent to about 5 mg of Chloroxylenol into a suitable container. Add a known volume of a suitable solvent (e.g., methanol or a mixture of methanol and water) and sonicate to dissolve the Chloroxylenol. Centrifuge or filter the solution to remove any undissolved excipients. Dilute the clear supernatant with the mobile phase to a final concentration within the calibration range.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria. Inject the working standard solution (e.g., 20 µg/mL) six times.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform the system suitability test.

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After analysis, flush the column with an appropriate solvent (e.g., methanol/water mixture) and store it according to the manufacturer's recommendations.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data for the validation of the HPLC method for Chloroxylenol analysis, demonstrating its suitability for its intended purpose. The data is compiled from various validated methods reported in the literature.

Table 1: Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 3.0 - 18.0[3] | > 0.999 |

Table 2: Accuracy (Recovery)

| Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |

| LOQ | 98.0 - 102.0 | 90.0 - 110.0 |

| 100% | 99.5 | 98.0 - 102.0 |

| 150% | 101.2 | 98.0 - 102.0 |

Table 3: Precision

| Precision Type | RSD (%) | Acceptance Criteria (%) |

| Repeatability (Intra-day) | < 1.0 | ≤ 2.0 |

| Intermediate Precision (Inter-day) | < 2.0 | ≤ 2.0 |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value |

| LOD | 1.0 ppm (µg/mL)[3] |

| LOQ | 2.0 ppm (µg/mL)[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantitative analysis of Chloroxylenol.

Caption: Workflow for Chloroxylenol HPLC Analysis.

References

Application Notes and Protocols: Preparation of Chloroxylenol Standard Solution for Assay

Introduction

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a broad-spectrum antimicrobial agent widely used as a disinfectant, antiseptic, and preservative in pharmaceutical and cosmetic products.[1][2][3][4] Accurate quantitative analysis of chloroxylenol is crucial for quality control and regulatory compliance. The preparation of a precise and stable standard solution is a critical prerequisite for reliable assay results. These application notes provide a detailed protocol for the preparation of a chloroxylenol standard solution suitable for chromatographic analysis, particularly by Gas Chromatography with Flame Ionization Detection (GC-FID), a common method for its quantification.[5]

Quantitative Data Summary

A summary of key quantitative parameters for the preparation of a chloroxylenol standard solution is presented in Table 1. This data is essential for ensuring the accuracy, precision, and stability of the standard.

Table 1: Quantitative Data for Chloroxylenol Standard Solution Preparation

| Parameter | Value | Reference |

| Primary Standard | USP Chloroxylenol Reference Standard (RS) | [6][7] |

| Purity of Standard | ≥ 98.5% | [8] |

| Primary Solvent | Toluene | [8] |

| Alternative Solvents | Chloroform, Isopropanol, Ethanol, DMSO | [1][6][7][9] |

| Standard Solution Concentration | 1.0 mg/mL | [6][7][8] |

| Internal Standard | p-Chlorophenol | [6][7] |

| Internal Standard Solution | 0.8 mg/mL in Chloroform or 4 mg/mL in Toluene | [6][7][8] |

| Solubility in Ethanol | 29 mg/mL | [1] |

| Solubility in DMSO | 6.25 mg/mL, 31 mg/mL | [1][10] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Solution | -80°C for up to 1 year (in solvent) | [1] |

| Recommended Short-Term Storage | Aliquoted in tightly sealed vials, use within 1 month | [10] |

Experimental Protocol

This protocol details the step-by-step procedure for preparing a 1.0 mg/mL chloroxylenol standard solution for assay by GC-FID.

3.1. Materials and Reagents

-

USP Chloroxylenol Reference Standard (RS)

-

Toluene, HPLC grade[8]

-

USP Parachlorophenol Reference Standard (RS) (for internal standard)[8]

-

Class A volumetric flasks (10 mL and 100 mL)

-

Analytical balance (readable to 0.01 mg)

-

Spatula

-

Pipettes

-

Ultrasonic bath

3.2. Preparation of the Internal Standard Solution (4 mg/mL p-Chlorophenol in Toluene)

-

Accurately weigh approximately 400 mg of USP Parachlorophenol RS.

-

Quantitatively transfer the weighed parachlorophenol into a 100 mL volumetric flask.

-

Add approximately 70 mL of toluene to the flask.

-

Sonicate for 5-10 minutes or until the solid is completely dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with toluene and mix thoroughly.

3.3. Preparation of the Chloroxylenol Standard Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of USP Chloroxylenol RS.[8]

-

Carefully transfer the weighed chloroxylenol into a 10.0 mL volumetric flask.[8]

-

Using a calibrated pipette, add 2.0 mL of the Internal Standard Solution to the volumetric flask.[8]

-

Add approximately 5 mL of toluene to the flask.

-

Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

-

Allow the solution to equilibrate to room temperature.

-

Dilute to the final volume with toluene and mix the solution thoroughly by inverting the flask several times.[8]

3.4. Preparation of the Sample Solution

-

Accurately weigh approximately 10 mg of the chloroxylenol sample to be assayed.

-

Transfer it to a 10.0 mL volumetric flask.

-

Add 2.0 mL of the Internal Standard Solution.

-

Dilute to volume with toluene and mix well.

Experimental Workflow and Diagrams

The overall workflow for the preparation of the chloroxylenol standard and sample solutions is depicted in the following diagram.

Caption: Workflow for preparing chloroxylenol standard and sample solutions.

Conclusion

The protocol described in these application notes provides a reliable and reproducible method for the preparation of chloroxylenol standard solutions for assay. Adherence to the specified quantitative parameters and experimental steps is essential for achieving accurate and precise analytical results. The use of a validated reference standard and high-purity solvents is critical to the integrity of the prepared standard. Proper storage of the stock solutions is also necessary to ensure their stability over time.

References

- 1. Chloroxylenol | Influenza Virus | Antibiotic | TargetMol [targetmol.com]

- 2. atamankimya.com [atamankimya.com]

- 3. ulprospector.com [ulprospector.com]

- 4. atamankimya.com [atamankimya.com]

- 5. polymersolutions.com [polymersolutions.com]

- 6. Chloroxylenol [drugfuture.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. Chloroxylenol - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 9. researchgate.net [researchgate.net]

- 10. abmole.com [abmole.com]

Application Notes and Protocols: Chloroxylenol as a Positive Control in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a broad-spectrum antimicrobial agent widely used in disinfectants, antiseptics, and personal care products.[1][2][3][4] Its well-characterized mechanism of action and consistent activity against a range of microorganisms, particularly Gram-positive bacteria, make it an excellent candidate for use as a positive control in microbiological assays.[5][6][7] These application notes provide detailed protocols for the use of chloroxylenol as a positive control in standard antimicrobial susceptibility testing (AST) methods, along with summarized quantitative data to aid in experimental design and result interpretation.